molecular formula C15H17N5 B2669718 N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide CAS No. 664371-35-1

N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide

Cat. No.: B2669718
CAS No.: 664371-35-1
M. Wt: 267.336
InChI Key: NLENUXQYGCDSNE-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide is a synthetic chemical reagent offered for research purposes. This compound features a hybrid structure combining an indoline core with a 4,6-dimethylpyrimidin-2-yl group via a carboximidamide linker. This structure is related to several classes of biologically active molecules. Compounds containing the 4,6-dimethylpyrimidine moiety have been extensively investigated in medicinal chemistry for their antimycobacterial properties . Specifically, molecules with this subunit have been developed as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a promising target for novel therapeutics against tuberculosis (TB) and non-tuberculous mycobacteria (NTM) . The MmpL3 transporter is essential for the translocation of mycolic acids to the cell envelope in mycobacterial species, and its inhibition leads to bacterial cell death . Furthermore, the indoline scaffold is a privileged structure in drug discovery, often associated with diverse pharmacological activities. Research into indole-2-carboxamide analogues, which are structurally related to this reagent, has also revealed potential dual antimycobacterial and antitumour activities, suggesting possible applications in oncology research . This reagent is provided For Research Use Only and is intended for use in laboratory studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-10-9-11(2)18-15(17-10)19-14(16)20-8-7-12-5-3-4-6-13(12)20/h3-6,9H,7-8H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLENUXQYGCDSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323029
Record name N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

664371-35-1
Record name N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with indoline-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Anti-Apoptotic Proteins

One significant application of N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide is its role as an inhibitor of the Myeloid Cell Leukemia-1 (Mcl-1) protein, which is part of the Bcl-2 family known for regulating apoptosis. Compounds that inhibit Mcl-1 are of great interest in cancer therapy, as they can promote apoptosis in cancer cells that overexpress this anti-apoptotic protein .

1.2. Modulation of Protein Kinases

Research indicates that derivatives related to this compound can act as modulators of protein kinases. These kinases play crucial roles in various cellular processes including cell growth, differentiation, and metabolism. The modulation of these enzymes can lead to therapeutic strategies for diseases such as cancer and diabetes .

3.1. Inhibitory Effects on Gene Transcription

Studies have shown that compounds similar to this compound can inhibit FOXO3-induced gene transcription. This inhibition is significant as FOXO3 is involved in various cellular stress responses and its dysregulation is linked to several diseases .

3.2. Interaction with GTPases

The compound has also been investigated for its potential as an inhibitor of Rho GTPase Rac1, which is involved in cytoskeletal dynamics and cell migration. Inhibiting Rac1 can have implications in controlling metastasis in cancer therapy .

Table 1: Summary of Biological Activities

Activity Target Outcome
Inhibition of Mcl-1Anti-apoptotic proteinInduces apoptosis in cancer cells
Modulation of protein kinasesVarious kinasesAlters cellular signaling pathways
Inhibition of FOXO3 transcriptionGene transcription factorReduces expression of stress response genes
Inhibition of Rac1Rho GTPaseImpairs cell migration and invasion

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

  • Molecular Formula : C₁₃H₁₃N₅
  • Key Features : Replaces the indoline group with a benzimidazole ring (two fused aromatic rings).
  • Structural Insights : X-ray crystallography reveals intramolecular N–H⋯N hydrogen bonds between the benzimidazole NH and pyrimidine N atoms, stabilizing a planar conformation .
  • Synthesis : Prepared via reaction of 4,6-dimethylpyrimidin-2-ylcyanamide with o-phenylenediamine, highlighting the versatility of cyanamide intermediates .
  • Key Difference : The fully aromatic benzimidazole system enhances rigidity compared to the partially saturated indoline core in the target compound.

N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1-carboximidamide

  • Molecular Formula : C₁₆H₁₉N₅
  • Key Features: Contains a tetrahydroquinoline ring (a partially saturated bicyclic system) instead of indoline.
  • Key Difference: The additional methyl group in the tetrahydroquinoline derivative may influence lipophilicity and bioavailability.

1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

  • Molecular Formula : C₁₇H₂₃N₅O
  • Key Features : Incorporates a piperidine ring and a pyridinylmethyl group.
  • Functional Groups : The carboxamide linker and pyridine substituent introduce polar interactions absent in the target compound .
  • Key Difference : The piperidine ring’s sp³ hybridization contrasts with the planar indoline system, altering steric and electronic properties.

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(2-methoxyethyl)-4-oxobutanamide

  • Molecular Formula : C₁₇H₂₇N₅O₃
  • Key Features : Contains a piperazine ring and a methoxyethyl group.
  • Functional Groups : The oxobutanamide moiety and ether linkage enhance solubility in polar solvents .
  • Key Difference : The extended aliphatic chain and piperazine group increase molecular weight and complexity compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Hydrogen Bonding Features
Target Compound C₁₅H₁₇N₅ 267.34 Indoline Carboximidamide NH⋯N (pyrimidine-indoline)
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine C₁₃H₁₃N₅ 239.28 Benzimidazole Amine Intramolecular N–H⋯N
N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1-carboximidamide C₁₆H₁₉N₅ 281.36 Tetrahydroquinoline Carboximidamide Not reported
1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide C₁₇H₂₃N₅O 313.40 Piperidine Carboxamide, Pyridine NH⋯O (amide)
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(2-methoxyethyl)-4-oxobutanamide C₁₇H₂₇N₅O₃ 361.44 Piperazine Oxobutanamide, Methoxyethyl NH⋯O (amide), O⋯H (ether)

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, presenting recent findings, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound has been investigated for various biological activities:

  • Antimicrobial Activity : It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial in bacterial folic acid synthesis. This inhibition leads to reduced bacterial growth and reproduction, making it a candidate for developing new antibacterial agents.
  • Antifungal Properties : Similar to its antibacterial effects, the compound has shown promise against fungal pathogens by disrupting essential biochemical pathways .
  • Anticancer Potential : Research indicates that this compound may inhibit specific cancer cell lines through various mechanisms, including the modulation of gene expression related to cell proliferation and apoptosis .

The primary mechanism of action involves the inhibition of dihydropteroate synthetase. This enzyme is pivotal in the folic acid synthesis pathway in bacteria. By blocking this pathway, the compound effectively reduces the availability of folate required for nucleic acid synthesis, leading to bacterial cell death.

Biochemical Pathways Affected

PathwayEffect
Folic Acid SynthesisInhibition of dihydropteroate synthetase
Cell ProliferationModulation of oncogenes and tumor suppressors
ApoptosisInduction in cancer cells

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is metabolized primarily in the liver and excreted via urine. Factors such as pH can influence its absorption and distribution within biological systems.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The IC50 values were reported in the low micromolar range, indicating potent activity against these pathogens .
  • Antifungal Efficacy : In vitro assays showed that compounds similar to this compound inhibited fungal growth with IC50 values comparable to existing antifungal agents .
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The effectiveness varied across different cancer types, highlighting its potential as a broad-spectrum anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between indoline-1-carboximidamide derivatives and 4,6-dimethylpyrimidin-2-yl precursors. For example, a related pyrimidine-benzimidazole analog was synthesized by heating 1H-benzimidazol-2-yliminomethanediamine with acetylacetone in the presence of acetic acid at 473 K for 1 hour, yielding 80% crystallized product . Optimization involves:

  • Catalyst selection : Acidic conditions (e.g., acetic acid) enhance cyclization.
  • Temperature control : Prolonged heating above 470 K minimizes byproducts.
  • Purification : Recrystallization from ethanol improves purity .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for similar thiadiazole-pyrimidine hybrids .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., NH groups at δ 12–14 ppm) and confirms substitution patterns on the pyrimidine ring .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds ≈ 1.33–1.38 Å) and dihedral angles (e.g., ~5° deviation from planarity in fused rings) .
  • SHELX refinement : Refines hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) and thermal displacement parameters (Uiso ≈ 0.02–0.05 Ų) .
  • IR spectroscopy : Identifies NH stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. How is the crystal structure validated, and what intermolecular interactions stabilize the lattice?

Methodological Answer:

  • Validation : SHELXL refines data-to-parameter ratios (>15:1) and R-factors (<0.05) using high-resolution diffraction data (θ > 25°) .
  • Stabilizing interactions :
    • N–H⋯N hydrogen bonds : Connect adjacent molecules (e.g., N6–H6⋯N3: 2.86 Å, 158°) .
    • π-π stacking : Between benzimidazole and pyrimidine rings (centroid distances ~3.6 Å) .
    • Van der Waals forces : Contribute to dense packing (calculated density ~1.4 g/cm³) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and guide synthetic modifications?

Methodological Answer:

  • Geometry optimization : B3LYP/6-311+G(d,p) basis sets optimize bond angles (e.g., C–N–C ≈ 120°) and charge distribution .
  • TD-DFT : Predicts UV-Vis spectra (e.g., λmax ~300 nm for π→π* transitions) in solvents like DMF .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4 eV) correlate with reactivity; electron-withdrawing groups reduce gaps, enhancing bioactivity .
  • NBO analysis : Identifies hyperconjugative interactions (e.g., LP(N)→σ*(C–H)) stabilizing the structure .

Q. How do structural modifications (e.g., substituent effects) influence antifungal activity?

Methodological Answer:

  • Bioassay design : Test against Botrytis cinerea or Rhizoctonia solani at 50 mg/L; measure inhibition rates (e.g., 77.3% for compound 8h in thiadiazole derivatives) .
  • SAR insights :
    • Electron-donating groups (e.g., methyl on pyrimidine) enhance lipophilicity and membrane penetration .
    • Thioether linkages : Improve binding to fungal cytochrome P450 enzymes .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., binding affinity < −7 kcal/mol) .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

  • Data reconciliation :
    • Compare NMR chemical shifts with DFT-calculated values (deviation < 0.5 ppm) .
    • Validate hydrogen bonding via Hirshfeld surface analysis (e.g., % contribution of H⋯N contacts > 15%) .
  • Error sources :
    • Thermal motion : High Uiso values (>0.1 Ų) may obscure bond lengths; use low-temperature (100 K) data collection .
    • Polymorphism : Recrystallize from multiple solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms .

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